![molecular formula C5H11Cl3Se B14587123 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane CAS No. 61634-37-5](/img/structure/B14587123.png)
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of a suitable organoselenium precursor with chlorinating agents. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
化学反応の分析
Types of Reactions: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Investigated for its potential as an antioxidant due to the redox properties of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to interact with various molecular targets. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may also interact with cellular thiols and enzymes, modulating their activity and contributing to its biological effects.
類似化合物との比較
1-Chloro-2-methylpropane: Lacks the selenium atom, making it less versatile in redox reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains chlorine atoms but lacks selenium, limiting its redox properties.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group, making it more reactive in acylation reactions.
Uniqueness: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where redox activity is desired.
特性
CAS番号 |
61634-37-5 |
|---|---|
分子式 |
C5H11Cl3Se |
分子量 |
256.5 g/mol |
IUPAC名 |
1-chloro-2-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
InChIキー |
IDLCOADIGPGMPY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCl)[Se](C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
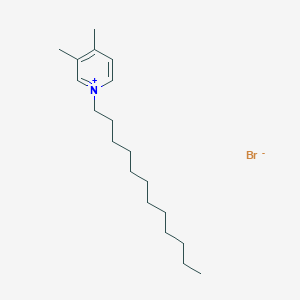
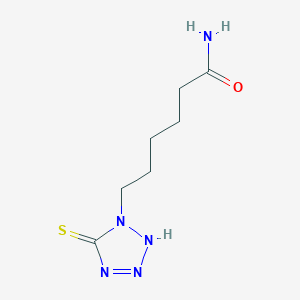

![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)

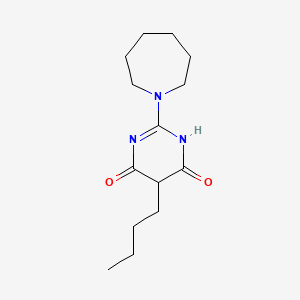
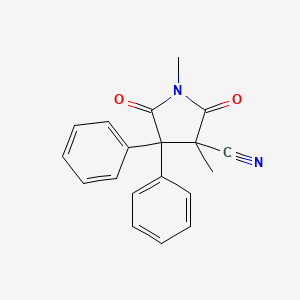
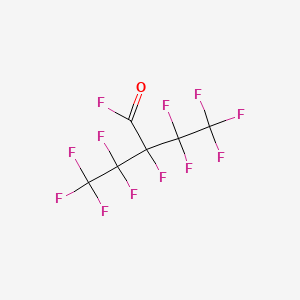
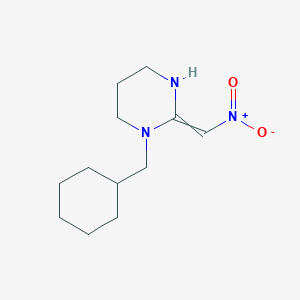
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
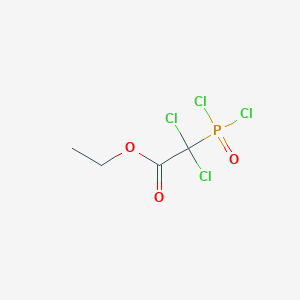
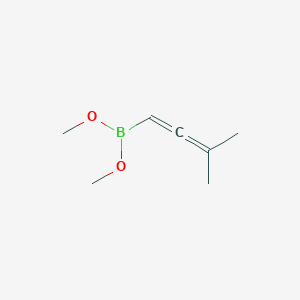
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
